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Compound of Interest

Compound Name: SM-164 Hydrochloride

Cat. No.: B8069291 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the SMAC mimetic SM-164's binding affinity and inhibitory activity

across different Inhibitor of Apoptosis (IAP) family members. The information is supported by

experimental data to aid in the evaluation of this potent anticancer agent.

SM-164 is a bivalent, cell-permeable, non-peptide small molecule that mimics the endogenous

pro-apoptotic protein SMAC/Diablo.[1][2] It is designed to antagonize IAP proteins, thereby

promoting apoptosis in cancer cells.[1][3] Its mechanism of action involves concurrently

targeting cellular IAP-1 (cIAP-1) and cIAP-2 for degradation and efficiently antagonizing the X-

linked inhibitor of apoptosis protein (XIAP).[4] This dual action removes the brakes on

apoptosis, leading to programmed cell death, particularly through a TNFα-dependent pathway.

Comparative Binding Affinity of SM-164
The cross-reactivity of SM-164 with key IAP family members has been quantified,

demonstrating its high affinity for multiple targets. The inhibitory constant (Ki) values, which

represent the concentration of SM-164 required to inhibit 50% of the target protein's activity,

are summarized below. A lower Ki value indicates a higher binding affinity.
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IAP Family Member SM-164 Ki (nM) Protein Domain

cIAP-1 0.31 BIR2 and BIR3 domains

XIAP 0.56 BIR2 and BIR3 domains

cIAP-2 1.1 BIR3 domain

Data compiled from multiple sources.

As the data indicates, SM-164 exhibits nanomolar binding affinity for cIAP-1, XIAP, and cIAP-2,

highlighting its potent and broad activity against these key IAPs.

Experimental Protocols
The binding affinities of SM-164 to the IAP proteins were determined using a fluorescence

polarization-based competitive binding assay.

Fluorescence Polarization-Based Binding Assay
This in vitro assay measures the binding of a small molecule (SM-164) to a target protein (IAP)

by monitoring changes in the polarization of fluorescently labeled probes.

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in

low fluorescence polarization. When the tracer binds to a larger protein (IAP), its tumbling

slows, leading to an increase in fluorescence polarization. In a competitive binding experiment,

a test compound (SM-164) competes with the fluorescent tracer for binding to the IAP protein.

The ability of the test compound to displace the tracer results in a decrease in fluorescence

polarization, which can be used to calculate the binding affinity (Ki) of the test compound.

Generalized Protocol:

Reagents:

Recombinant IAP proteins (XIAP containing BIR2 and BIR3 domains, cIAP-1 containing

BIR2 and BIR3 domains, and cIAP-2 containing the BIR3 domain).
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A fluorescently tagged tracer molecule that binds to the IAP proteins. For XIAP, a bivalent

fluorescently tagged tracer, Smac-1F, was used.

SM-164 at various concentrations.

Assay buffer.

Procedure:

A fixed concentration of the IAP protein and the fluorescent tracer are incubated together

in the assay buffer.

Increasing concentrations of SM-164 are added to the mixture.

The reaction is allowed to reach equilibrium.

The fluorescence polarization is measured using a suitable plate reader.

Data Analysis:

The decrease in fluorescence polarization is plotted against the concentration of SM-164.

The IC50 value (the concentration of SM-164 that displaces 50% of the tracer) is

determined from the resulting curve.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation,

which takes into account the concentration of the tracer and its affinity for the IAP protein.

Below is a graphical representation of the experimental workflow.
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Fluorescence Polarization Assay Workflow
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Fluorescence Polarization Assay Workflow.

Signaling Pathway of SM-164 Action
SM-164 exerts its pro-apoptotic effects by targeting IAP proteins, which are key regulators of

the caspase cascade. By inhibiting IAPs, SM-164 promotes the activation of caspases, the

executioner enzymes of apoptosis.
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The primary mechanism involves the induction of cIAP-1 and cIAP-2 autoubiquitination and

subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing

kinase) and activation of the non-canonical NF-κB pathway, resulting in the production of TNFα.

TNFα then acts in an autocrine or paracrine manner to activate its receptor (TNFR1), leading to

the formation of Complex II and the activation of caspase-8.

Simultaneously, SM-164 directly antagonizes XIAP's inhibition of effector caspases, such as

caspase-3 and caspase-7, and initiator caspase-9. This dual action of promoting caspase

activation and removing their inhibition leads to efficient execution of apoptosis.

The following diagram illustrates the signaling pathway initiated by SM-164.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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